
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile typically involves the condensation of 3-ethyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrial applications of this compound include its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the formulation of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile stands out due to its specific ethyl substitution on the benzimidazole ring and the length of its carbon chain. These structural features contribute to its unique chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C16H19N3O |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(Z)-2-(1-ethylbenzimidazol-2-yl)-3-hydroxyhept-2-enenitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-5-10-15(20)12(11-17)16-18-13-8-6-7-9-14(13)19(16)4-2/h6-9,20H,3-5,10H2,1-2H3/b15-12- |
InChI-Schlüssel |
RSNOMVBNEVWPRZ-QINSGFPZSA-N |
Isomerische SMILES |
CCCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1CC)/O |
Kanonische SMILES |
CCCCC(=C(C#N)C1=NC2=CC=CC=C2N1CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


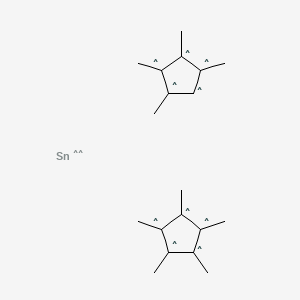
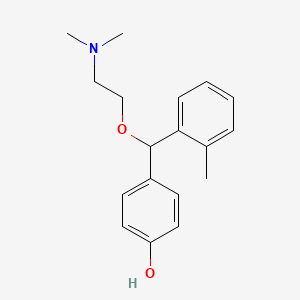
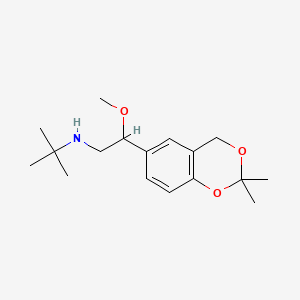
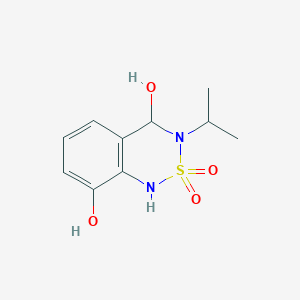

![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
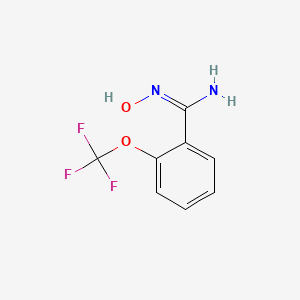
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
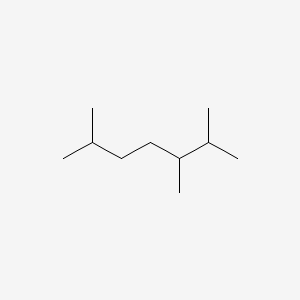
![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
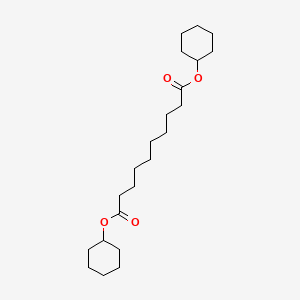
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
